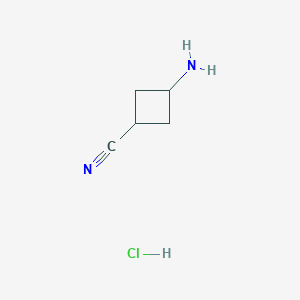![molecular formula C20H20N6O3 B2801964 5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide CAS No. 1207008-27-2](/img/structure/B2801964.png)
5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3 and its molecular weight is 392.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) . HPPD is an important enzyme involved in the biosynthesis of carotenoids, which are essential for plant growth and development .
Mode of Action
The compound acts as an inhibitor of HPPD . It binds to the active sites of HPPD, forming interactions with key residues . The 1,3-diketone moiety of the compound forms a bidentate interaction with FeII, and the benzene ring forms π-π interactions with Phe 360 and Phe 403 . This binding inhibits the normal function of HPPD, leading to changes in the biosynthesis of carotenoids .
Biochemical Pathways
The inhibition of HPPD affects the biosynthesis of carotenoids . Carotenoids are important pigments that protect plants from harmful effects of light and also participate in photosynthesis. Therefore, the inhibition of HPPD leads to a decrease in carotenoid levels, which can cause bleaching symptoms in plants .
Pharmacokinetics
The compound is a prodrug, which means it is converted into its active form, diketonitrile (DKN), in the plant and soil . The conversion to DKN is crucial for the compound’s bioavailability and efficacy.
Result of Action
The result of the compound’s action is the inhibition of carotenoid biosynthesis, leading to bleaching symptoms in plants . This makes the compound effective as a herbicide, as it can inhibit the growth of both monocotyledon and dicotyledon weeds .
特性
IUPAC Name |
5-cyclopropyl-N-[5-cyclopropyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-18-12-2-1-3-13(12)21-20(23-18)26-17(9-14(24-26)10-4-5-10)22-19(28)15-8-16(29-25-15)11-6-7-11/h8-11H,1-7H2,(H,22,28)(H,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSNFJGLBVKZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=C(NC2=O)N3C(=CC(=N3)C4CC4)NC(=O)C5=NOC(=C5)C6CC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({6-bromo-2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B2801881.png)
![N'-(3-chloro-4-fluorophenyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]ethanediamide](/img/structure/B2801882.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2801883.png)


![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2801886.png)


![2-{2-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonamido]-1-(thiophen-2-yl)ethoxy}ethan-1-ol](/img/structure/B2801890.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2801892.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazine](/img/structure/B2801893.png)



